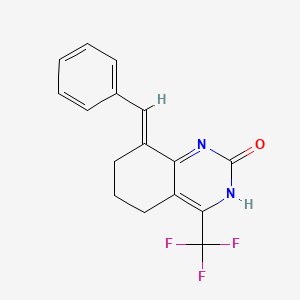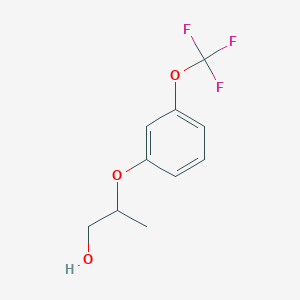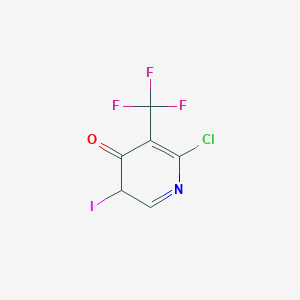
(4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This compound is characterized by the presence of chloromethyl and dichlorobenzylidene groups, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the chloromethyl group: This step may involve chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.
Formation of the dichlorobenzylidene moiety: This can be accomplished through condensation reactions with 2,6-dichlorobenzaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxazole derivatives with different oxidation states.
Reduction: Reduction reactions may target the chloromethyl or dichlorobenzylidene groups, leading to the formation of corresponding alcohols or hydrocarbons.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
(4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-3-(chloromethyl)-4-(benzylidene)-1,2-oxazol-5(4H)-one: Lacks the dichloro substitution on the benzylidene group.
(4E)-3-(methyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one: Has a methyl group instead of a chloromethyl group.
Uniqueness
The presence of both chloromethyl and dichlorobenzylidene groups in (4E)-3-(chloromethyl)-4-(2,6-dichlorobenzylidene)-1,2-oxazol-5(4H)-one may confer unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its interactions with other molecules and its overall stability.
Propriétés
Formule moléculaire |
C11H6Cl3NO2 |
|---|---|
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
(4E)-3-(chloromethyl)-4-[(2,6-dichlorophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H6Cl3NO2/c12-5-10-7(11(16)17-15-10)4-6-8(13)2-1-3-9(6)14/h1-4H,5H2/b7-4+ |
Clé InChI |
WWYGWJFGOYBOEJ-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=C/2\C(=NOC2=O)CCl)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=C2C(=NOC2=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-Hydroxy-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13726941.png)





![(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid](/img/structure/B13726988.png)
![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)
![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)


